molecular formula C17H20O4S2 B154121 Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- CAS No. 93589-69-6

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

Cat. No. B154121
CAS RN: 93589-69-6
M. Wt: 352.5 g/mol
InChI Key: QBZPUSKHVURBGP-UHFFFAOYSA-N
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Description

“Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis-” is a chemical substance that is subject to reporting under certain regulations . It is also known as 4,4’-Methylenebis[phenol] and has the molecular formula C13H12O2 .


Molecular Structure Analysis

The molecular structure of “Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis-” consists of a phenol group attached to a methylene bridge, which is further connected to an oxy-2,1-ethanediylthio group .

Scientific Research Applications

  • Catalyst for Polymerization : Phenol derivatives have been found to be effective in catalyzing the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. Such catalysts exhibit "living" and "immortal" characteristics, allowing for the synthesis of block copolymers and polyesters with narrow polydispersity indices (PDI) (Liu, Ko, & Lin, 2001).

  • Complex Formation with Metals : Phenol derivatives can react with metals like potassium, zinc, and magnesium to form complexes. These complexes serve as catalysts for the polymerization of cyclic esters, such as ε-caprolactone and lactides, to produce polyesters. The kinetics of these reactions suggest unique rate expressions and catalytic efficiencies (Huang et al., 2013).

  • Antioxidant Activity : Some phenol derivatives exhibit significant antioxidant activities. The intramolecular hydrogen bonding in these compounds plays a crucial role in stabilizing phenoxyl radicals, influencing their effectiveness as antioxidants (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

  • Construction of Metal–Organic Frameworks : Phenol derivatives can be used to construct metal–organic complexes and frameworks, potentially useful in various applications like catalysis and material science. The flexibility of these ligands influences the formation of structures like discrete molecular chairs and two-dimensional layer structures (Dai et al., 2009).

  • Coordination Properties in Complexes : These compounds show interesting acid-base and coordination properties when forming complexes with metals like copper, zinc, and cadmium. The structures of these complexes offer insights into metal ion coordination and the role of phenols as spacers (Ambrosi et al., 2003).

  • Interpenetrating Coordination Polymers : Phenol derivatives can lead to the formation of interpenetrating coordination polymers with unique motifs like polyrotaxane and polycatenane. Different topological structures are achieved by varying the length of the carboxylic ligands (Lan et al., 2008).

  • Catalysis in Oxidation Reactions : Certain phenol derivatives, when used in copper(II) complexes, act as active catalysts for the oxidation of organic compounds like cyclohexane and toluene. These reactions produce valuable industrial chemicals (Roy & Manassero, 2010).

  • Crosslinking in Polymeric Materials : Phenol derivatives are used in crosslinking polymers to enhance their properties. For example, they have been used in sulphonated poly(ether ether ketone) for proton exchange membranes in fuel cells, improving the membrane's physical and chemical properties (Hande et al., 2008).

  • Group IV Metal Catalysts for Polymerization : They serve as effective catalysts in the polymerization of hydrocarbons like 1-hexene and ethylene/1-hexene copolymerization, producing high molecular weight polymers (Kiesewetter & Waymouth, 2013).

  • Zirconium Complexes in Polymerization : Novel zirconium complexes with phenol derivatives have shown varied reactivities in the polymerization of 1-hexene. These findings demonstrate a unique structure-reactivity relationship, which is essential in catalysis and polymer science (Tshuva et al., 2001).

Safety and Hazards

“Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis-” is subject to reporting under certain regulations, indicating that it may pose certain risks . Specific safety and hazard information is not available in the current resources.

properties

IUPAC Name

4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZPUSKHVURBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072961
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

CAS RN

93589-69-6
Record name 4,4′-[Methylenebis(oxy-2,1-ethanediylthio)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93589-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093589696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-4'-methylenebis(oxyethylenethio)diphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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